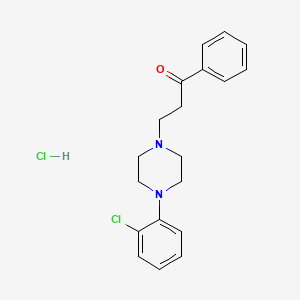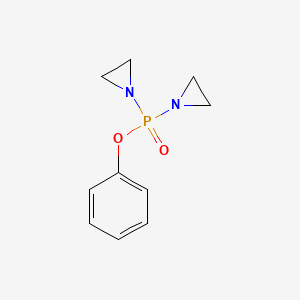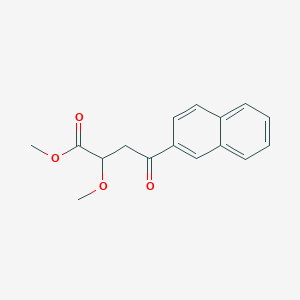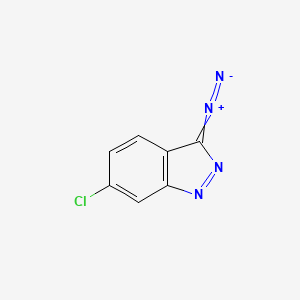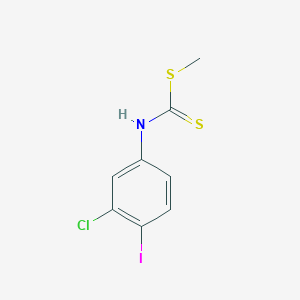
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C16H18N4 It is a cyclopropane derivative characterized by the presence of four cyano groups attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-methyl-3-(propan-2-yl)cyclopropane with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 80-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or alkyl halides (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the cyano groups.
Substitution: Substituted cyclopropane derivatives with various functional groups.
科学研究应用
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of multiple cyano groups can influence the compound’s binding affinity and specificity for its targets. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates and facilitate various transformations.
相似化合物的比较
Similar Compounds
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile: Characterized by four cyano groups attached to the cyclopropane ring.
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarboxylate: Similar structure but with ester groups instead of cyano groups.
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetrafluoride: Similar structure but with fluoride groups instead of cyano groups.
Uniqueness
This compound is unique due to the presence of four cyano groups, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and applications in scientific research.
属性
CAS 编号 |
10432-74-3 |
|---|---|
分子式 |
C11H10N4 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
3-methyl-3-propan-2-ylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H10N4/c1-8(2)9(3)10(4-12,5-13)11(9,6-14)7-15/h8H,1-3H3 |
InChI 键 |
ASQIHADNUVNOTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(C(C1(C#N)C#N)(C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
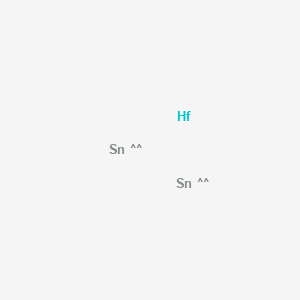
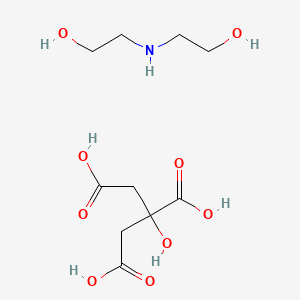
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
